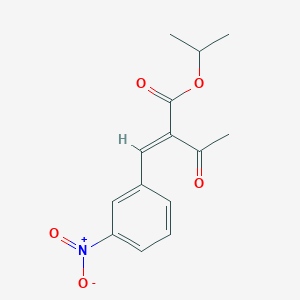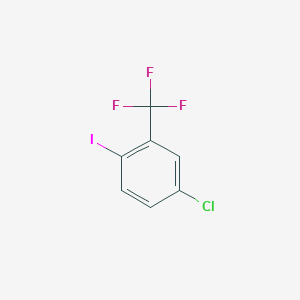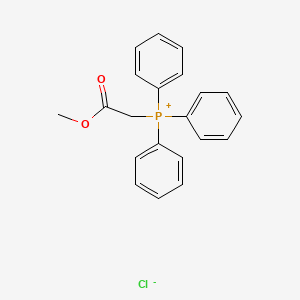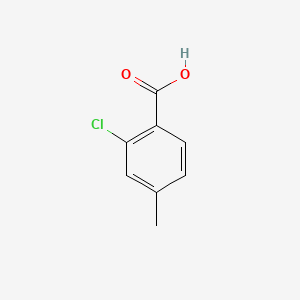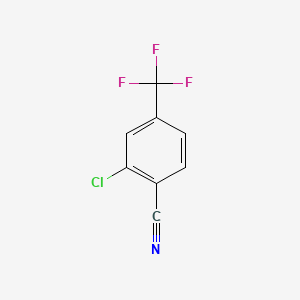
1-tert-Butyl-2-imidazolidinone
Overview
Description
1-tert-Butyl-2-imidazolidinone is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group attached to the nitrogen atom at the first position of the ring provides steric hindrance, which can influence the compound’s reactivity and stability. Imidazolidinones are widely used in various fields due to their unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
It is known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 was efficiently achieved using tetramethylphenylguanidine (phtmg) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator (1-12 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .
Biochemical Pathways
It is known that imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .
Action Environment
It is known that over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2-imidazolidinone can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethylene carbonate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity. Another method involves the cyclization of N-tert-butyl-1,2-diaminoethane with phosgene or triphosgene. This reaction requires careful handling of the reagents due to their toxicity and reactivity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of tert-butylamine with ethylene carbonate in the presence of a suitable catalyst. The reaction mixture is then purified using distillation or crystallization techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Imidazolidinone derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Amine derivatives with varying degrees of saturation.
Substitution: Alkyl or aryl imidazolidinone derivatives.
Scientific Research Applications
1-tert-Butyl-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
1-tert-Butyl-2-imidazolidinone can be compared with other imidazolidinone derivatives, such as:
2-Imidazolidinone: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1-Methyl-2-imidazolidinone: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and stability.
1-Phenyl-2-imidazolidinone: The presence of a phenyl group introduces aromaticity and affects the compound’s chemical behavior.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals.
Properties
IUPAC Name |
1-tert-butylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXBETOLLOJKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383596 | |
| Record name | 1-tert-butylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92075-16-6 | |
| Record name | 1-tert-butylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
